(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a methoxyphenyl group in its structure allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the ketone precursor using specific dehydrogenases can provide a sustainable and efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.
2-amino-1-(4-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-amino-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a methoxyphenyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
46084-23-5 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
LQEPONWCAMNCOY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.